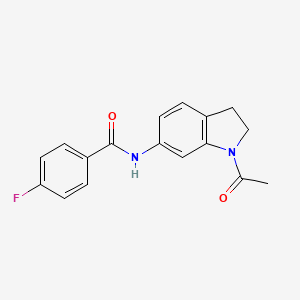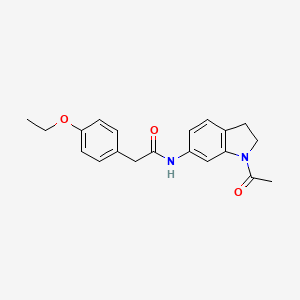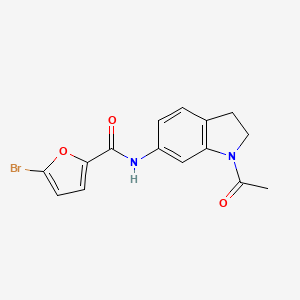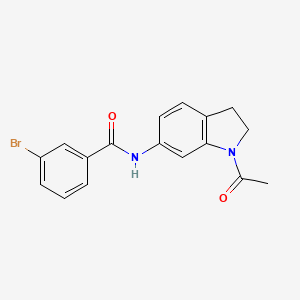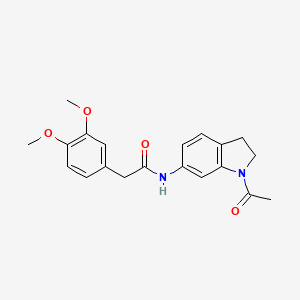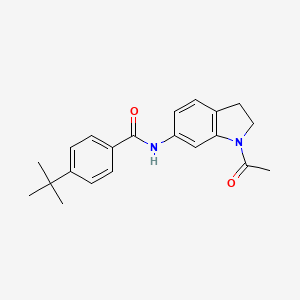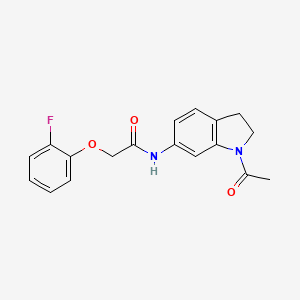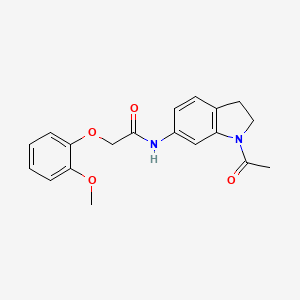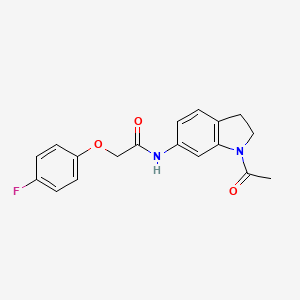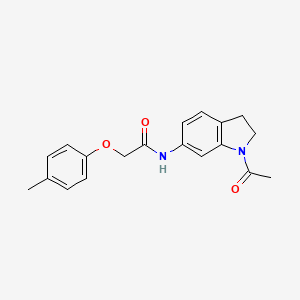
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide, also known as this compound (NADH-MPA), is a synthetic indole compound that has been studied extensively for its potential medicinal applications. NADH-MPA is a derivative of indole-3-acetic acid (IAA) and is structurally related to other indole compounds such as tryptophan and melatonin. NADH-MPA has a wide range of applications in pharmaceuticals, biotechnology, and other fields of research. In particular, NADH-MPA has been studied for its potential as an anti-inflammatory agent, an antioxidant, and an analgesic.
科学的研究の応用
NADH-MPA has been studied extensively for its potential medicinal applications. In particular, it has been investigated for its potential anti-inflammatory, antioxidant, and analgesic properties. Additionally, NADH-MPA has been studied for its ability to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, NADH-MPA has been studied for its potential to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用機序
NADH-MPA acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX, NADH-MPA is able to reduce the production of prostaglandins and thus reduce inflammation. Additionally, NADH-MPA has been shown to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. This modulation is thought to be responsible for NADH-MPA’s antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
NADH-MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, and reduce oxidative stress. Additionally, NADH-MPA has been shown to have antidepressant and anxiolytic effects.
実験室実験の利点と制限
NADH-MPA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and ethanol, making it easy to handle and store. Additionally, NADH-MPA is relatively non-toxic, making it safe to use in laboratory experiments. However, NADH-MPA has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, NADH-MPA is not very soluble in lipids, making it difficult to use in experiments involving cell membranes.
将来の方向性
NADH-MPA has a wide range of potential applications in pharmaceuticals, biotechnology, and other fields of research. Future research should focus on further exploring the anti-inflammatory, antioxidant, and analgesic properties of NADH-MPA. Additionally, further research should focus on exploring the potential of NADH-MPA to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, future research should focus on exploring the potential of NADH-MPA to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, future research should focus on exploring the potential of NADH-MPA as a drug delivery system.
合成法
NADH-MPA can be synthesized using a variety of methods. The most common method is a reaction between IAA and methylphenoxyacetamide. The reaction is carried out in an aqueous solution at a temperature of 70-75°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and is completed in approximately two hours. The resulting product is a white crystalline powder that is soluble in water and ethanol.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-3-7-17(8-4-13)24-12-19(23)20-16-6-5-15-9-10-21(14(2)22)18(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFCOBOIRJMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


